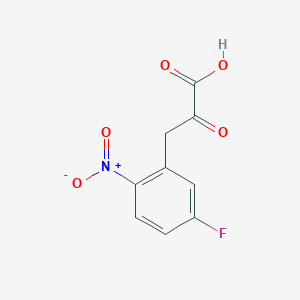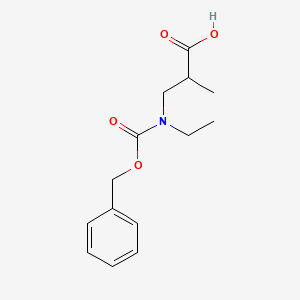
3-(((Benzyloxy)carbonyl)(ethyl)amino)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Benzyloxy)carbonyl)(ethyl)amino)-2-methylpropanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl group, an ethylamino group, and a methylpropanoic acid moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)(ethyl)amino)-2-methylpropanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. One common method is the neutralization of imidazolium hydroxide with commercially available benzyloxycarbonyl-protected amino acids . The reaction conditions often include the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which are miscible with the protected amino acids .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the benzyloxycarbonyl group into various organic compounds, enhancing the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)(ethyl)amino)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)(ethyl)amino)-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)(ethyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group serves as a protective group, allowing for selective reactions at other functional sites. The ethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: A similar compound used in the preparation of β-branched peptide derivatives of aspartic acid.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the protective group strategy and are used in peptide synthesis.
Uniqueness
3-(((Benzyloxy)carbonyl)(ethyl)amino)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This uniqueness makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-[ethyl(phenylmethoxycarbonyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-3-15(9-11(2)13(16)17)14(18)19-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,16,17) |
InChI Key |
SGXBCWVRKFGZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)
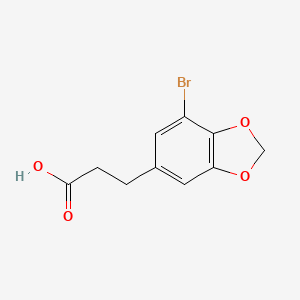
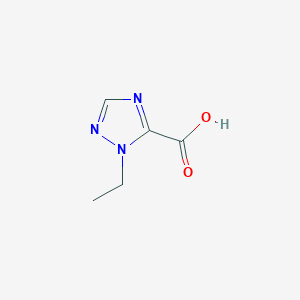
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)

![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
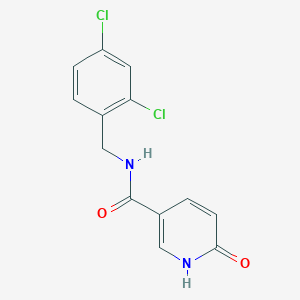
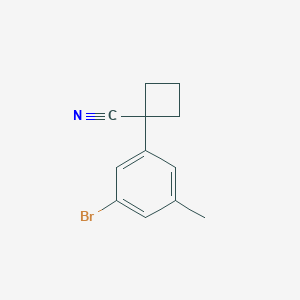
![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)

![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)
